6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one
Overview
Description
6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one is a complex organic compound that belongs to the class of indeno-pyrazoles. This compound is characterized by its unique structure, which includes an indeno-pyrazole core with amino, tert-butyl, and methyl substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like methanol or dichloromethane, and catalysts such as methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Automated flash chromatography and other purification techniques are employed to isolate the desired product . The use of advanced equipment and stringent quality control measures are essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanesulfonic acid, dichloromethane, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to various functionalized derivatives of the original compound .
Scientific Research Applications
6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Shares a similar pyrazole core but differs in the substituents attached to the core structure.
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one is unique due to its specific combination of functional groups and the indeno-pyrazole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
Overview
6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one is a complex organic compound belonging to the class of indeno-pyrazoles. Its unique structure, characterized by an indeno-pyrazole core with amino, tert-butyl, and methyl substituents, imparts distinct chemical and biological properties that have garnered attention in various fields of scientific research, particularly in medicinal chemistry.
- Molecular Formula : C15H17N3O
- Molecular Weight : 255.32 g/mol
- CAS Number : 937604-50-7
- Melting Point : Not specified in the sources reviewed.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Reaction conditions often involve solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid. Industrial production may utilize large-scale batch reactions optimized for yield and purity .
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. The compound's mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic processes .
Anticancer Activity
The compound has also been explored for its anticancer properties. Research indicates that it may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth in various cancer cell lines. For instance, studies have shown that derivatives of indeno-pyrazoles exhibit significant cytotoxic effects on cancer cells, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has been reported to interact with specific molecular targets such as enzymes involved in metabolic pathways. This interaction can lead to altered enzyme activity, contributing to its biological effects. For example, it may inhibit enzymes linked to inflammation or cancer progression .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
This compound | Indeno-pyrazole core with amino and tert-butyl groups | Antimicrobial, anticancer | Unique combination of functional groups |
5-Amino-3-methyl-1-phenylpyrazole | Pyrazole derivative | Moderate antimicrobial | Different substituents affecting reactivity |
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Pyrazole core with methoxy group | Limited data on biological activity | Similar core but distinct functional groups |
Case Studies
- Antimicrobial Efficacy : A study comparing various indeno-pyrazole derivatives found that this compound exhibited superior activity against certain Gram-positive bacteria compared to standard antibiotics like Streptomycin and Fluconazole. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
- Cytotoxicity in Cancer Models : In a series of experiments involving human cancer cell lines, this compound demonstrated significant cytotoxicity at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis and interference with cell cycle progression, marking it as a candidate for further development in cancer therapeutics .
Properties
IUPAC Name |
6-amino-3-tert-butyl-2-methylindeno[1,2-c]pyrazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)14-11-12(17-18(14)4)9-6-5-8(16)7-10(9)13(11)19/h5-7H,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQKTLXDLINVND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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